molecular formula C11H21ClN2O B1430448 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride CAS No. 1461713-23-4

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride

Cat. No.: B1430448
CAS No.: 1461713-23-4
M. Wt: 232.75 g/mol
InChI Key: GKQNFBRGFMAWTP-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl. It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles.

Biochemical Analysis

Biochemical Properties

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in regulating pH and ion balance in cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can result in altered cellular processes, such as reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

The synthesis of 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride typically involves the construction of the piperidine and pyrrolidine rings from different cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings. The synthetic route may involve the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations.

Comparison with Similar Compounds

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9-3-6-13(7-4-9)11(14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNFBRGFMAWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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